Atrial Natriuretic Peptide rat

Description

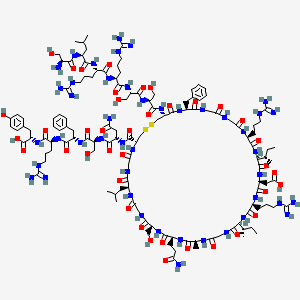

Atrial Natriuretic Peptide (ANP) is a 28-amino-acid cardiac hormone synthesized primarily in the atrial myocytes of rats. It is encoded by the Nppa gene and released in response to atrial stretch or volume overload . ANP exerts potent natriuretic, diuretic, and vasodilatory effects, regulating blood pressure, fluid homeostasis, and electrolyte balance. Structurally, rat ANP (rANP) contains a conserved disulfide bond (Cys⁴–Cys²⁰) critical for its biological activity .

Recent studies highlight ANP's role in lipid metabolism. In hypertensive disorders of pregnancy (HDP) models, ANP binding to its receptor NPR-A suppresses cholesterol efflux proteins ABCA1/ABCG1 via the PPARγ/LXRα pathway, contributing to reduced HDL-C levels . This mechanism links ANP to dyslipidemia in pathological conditions, expanding its physiological relevance beyond cardiovascular regulation.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C128H205N45O39S2/c1-10-64(7)99-121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)60-213-214-61-90(171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174)120(208)162-80(45-67-23-14-12-15-24-67)104(192)148-50-93(182)147-51-95(184)153-72(27-18-38-142-124(132)133)110(198)173-100(65(8)11-2)122(210)165-83(49-98(187)188)115(203)160-76(111(199)172-99)31-22-42-146-128(140)141/h12-17,23-26,32-35,62-66,71-90,99-100,174-179H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)/t64-,65-,66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFSVPWZEPKNDV-BRTFOEFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C128H205N45O39S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3062.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92047-08-0 | |

| Record name | Cardiodilatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092047080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

Atrial Natriuretic Peptide (ANP) is a crucial hormone produced by the heart, primarily involved in regulating blood pressure, fluid balance, and cardiovascular function. This article explores the biological activity of ANP in rats, delving into its mechanisms of action, physiological effects, and relevant research findings.

Overview of Atrial Natriuretic Peptide

ANP is synthesized and secreted by the atrial myocytes in response to increased atrial stretch, typically due to volume overload. It plays a pivotal role in:

- Natriuresis : Promoting sodium excretion.

- Diuresis : Increasing urine output.

- Vasodilation : Relaxing blood vessels to lower blood pressure.

The active form of ANP in circulation is primarily the 99-126 amino acid peptide, which accounts for over 90% of ANP immunoreactivity in plasma .

ANP exerts its effects through specific receptors located in various tissues, including the heart and kidneys. The primary receptors involved are:

- Natriuretic Peptide Receptor A (NPR-A) : Mediates vasodilation and natriuresis.

- Natriuretic Peptide Receptor B (NPR-B) : Involved in similar pathways but with different affinities.

- Natriuretic Peptide Receptor C (NPR-C) : Primarily acts as a clearance receptor.

Upon binding to these receptors, ANP activates guanylate cyclase, leading to increased levels of cyclic GMP (cGMP), which mediates its biological effects .

Physiological Effects

-

Cardiovascular Effects :

- ANP reduces blood pressure by promoting vasodilation and inhibiting renin release from the kidneys, which decreases angiotensin II levels .

- In models of heart failure, ANP levels correlate with left ventricular end-diastolic pressure, indicating its role as a compensatory mechanism during cardiac stress .

- Renal Effects :

- Metabolic Effects :

Case Studies and Experimental Data

-

Cardiac Failure Model :

A study investigated the relationship between plasma ANP levels and hemodynamic changes in rats with myocardial infarction. It found that plasma ANP levels significantly increased when infarct size exceeded 30% of the left ventricle, correlating with elevated left ventricular end-diastolic pressure (r = 0.89, p < 0.001) . -

Natriuretic Peptides as Biomarkers :

Research has shown that changes in NTproANP (a precursor of ANP) concentrations are inversely correlated with blood pressure changes during drug administration that affects cardiovascular function. This suggests that natriuretic peptides can serve as biomarkers for cardiovascular safety in drug development . -

Antihypertrophic Actions :

Studies have demonstrated that ANP can mitigate hypertrophic responses in cardiomyocytes exposed to hypertrophic stimuli like angiotensin II by reducing reactive oxygen species (ROS) accumulation, thus protecting cardiac tissue from hypertrophy .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Physiological Outcome |

|---|---|---|

| Natriuresis | Inhibition of sodium reabsorption | Increased urine output |

| Vasodilation | cGMP pathway activation | Decreased blood pressure |

| Cardiac protection | Reduction of ROS | Mitigation of cardiac hypertrophy |

| Metabolic regulation | Modulation of adipocyte function | Potential impact on obesity |

Scientific Research Applications

Cardiovascular Research

Role in Heart Failure:

ANP is extensively studied in the context of heart failure. Research indicates that ANP levels correlate with left ventricular end-diastolic pressure, particularly in models of myocardial infarction. A study demonstrated that plasma ANP levels increased significantly when infarct size exceeded 30% of the left ventricle, suggesting its potential as a biomarker for cardiac stress ( ).

Mechanisms of Action:

ANP exerts direct effects on cardiac muscle cells through its receptors. Studies have identified the presence of natriuretic peptide receptor mRNAs (types A, B, and C) in rat hearts, indicating that ANP influences cardiac contractility and natriuretic peptide release via feedback mechanisms ( ). Additionally, ANP's antihypertrophic effects have been linked to its ability to inhibit oxidative stress in cardiomyocytes ( ).

Metabolic Studies

Feeding Activity Patterns:

ANP has been implicated in regulating feeding behavior and energy metabolism. Research shows that ANP interacts with the hypothalamic-pituitary-adrenal (HPA) axis and influences food intake patterns. In food-restricted rat models, ANP levels were found to increase significantly, suggesting a role in energy homeostasis ( ).

Corticosteroid Interaction:

In studies involving adrenalectomized rats, dexamethasone administration led to increased ANP levels alongside reduced ACTH secretion. This interaction highlights the complex hormonal feedback loops involving ANP, which may influence appetite and energy expenditure ( ).

Neuroendocrine Functions

Impact on Blood Pressure Regulation:

ANP is known for its vasodilatory effects and ability to lower blood pressure. In models of high-output heart failure induced by aortocaval shunt, ANP release was significantly blunted despite elevated plasma levels of angiotensin II. This suggests that ANP's regulatory functions may be impaired under certain pathological conditions ( ).

Central Nervous System Effects:

Research indicates that ANP may also affect central nervous system pathways related to blood pressure regulation and stress responses. The interaction between central angiotensin II and ANP suggests a potential role for ANP in modulating neuroendocrine responses to cardiovascular stress ( ).

Case Studies and Experimental Findings

Chemical Reactions Analysis

Receptor Binding and cGMP Signaling

ANP binds guanylyl cyclase-coupled receptors (NPR-A/B), triggering cGMP production that mediates physiological effects:

Inhibition of Sodium Reabsorption in Renal Tubules

ANP antagonizes renal Na⁺ retention through cGMP-dependent pathways:

-

Proximal tubule : Indirect inhibition of Na⁺/H⁺ ATPase via dopamine upregulation (IC₅₀ = 1 nM)

-

Medullary collecting duct : Direct inhibition of Na⁺/K⁺ ATPase (35% reduction at 10⁻⁷ M)

-

Tubuloglomerular feedback : Suppresses renin release (70% reduction at 10⁻⁹ M)

Modulation of Vascular Endothelial Cell Migration

ANP and BNP inhibit serum-stimulated endothelial migration via cGMP:

| Peptide | Effective Concentration Range | Migration Inhibition (%) | cGMP Increase (pmol/mg) |

|---|---|---|---|

| ANP-(1-28) | 10⁻¹⁰–10⁻⁶ M | 45–68 | 1.8–4.2 |

| BNP-45 | 10⁻¹⁰–10⁻⁶ M | 52–75 | 2.1–4.7 |

| ANP-(5-25) | 10⁻⁶ M only | 22 | 0.9 |

Data from rat aortic endothelial cells

Interaction with Mast Cells and Histamine Release

ANP induces calcium-dependent histamine secretion:

-

Mechanism : Concurrent Ca²⁺ influx (+180%) and cGMP elevation (+250%) at 10⁻⁶ M ANP

-

Physiological impact : Increases dermal vascular permeability (Evans blue extravasation +320% at 10⁻⁵ M)

Gene Expression and Transcriptional Regulation

ANP synthesis is dynamically regulated in disease states:

| Condition | Atrial ANP mRNA | Ventricular ANP mRNA | Plasma ANP (pg/mL) |

|---|---|---|---|

| Normal | 1.0x | Undetectable | 58 ± 12 |

| Heart failure (LV infarct) | 1.4x | 4.8x | 210 ± 34* |

| Nephrotic syndrome | 2.1x | 1.2x | 145 ± 22* |

*LV: Left ventricular; p < 0.01 vs normal

Pharmacological Interactions

-

Antibody blockade : Anti-ANP IgG (1:100 dilution) reduces inner ear NPR-A upregulation by 65%

-

Gene therapy : RSV-LTR/ANP plasmid injection lowers BP in SHR rats (-21 mmHg at 5 weeks)

-

Enzyme interactions : Neutral endopeptidase (NEP) degrades ANP; PAN nephrosis reduces renal NEP by 70%

This integrated analysis demonstrates ANP's multifaceted chemical interactions in rats, spanning molecular cleavage, receptor dynamics, second messenger cascades, and transcriptional regulation. The data underscore its therapeutic potential in hypertension and fluid disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rat B-Type Natriuretic Peptide (rBNP)

rBNP shares significant functional overlap with rANP. A 2003 study demonstrated that rBNP and iso-rANP (a polymorphic variant of rANP) are indistinguishable in cardiovascular and renal responses, including diuresis, natriuresis, and vasodilation . Both peptides bind NPR-A, activating cGMP-dependent signaling. Notably, iso-rANP’s disulfide ring structure enhances its stability and potency compared to linear ANP analogs .

| Parameter | rANP | rBNP |

|---|---|---|

| Primary Source | Atria | Ventricles (under stress) |

| Receptor | NPR-A > NPR-C | NPR-A > NPR-C |

| Key Function | Blood pressure regulation, lipid metabolism | Volume overload response |

| Structural Distinction | Cys⁴–Cys²⁰ disulfide bond | Substitution at position 44 (iso-rANP) |

C-Type Natriuretic Peptide (CNP)

CNP, primarily expressed in the central nervous system and endothelium, binds NPR-B. Unlike rANP and rBNP, CNP has minimal natriuretic activity but potently regulates vascular tone and bone growth . In rats, CNP and ANP exhibit similar baroreflex bradycardic actions, suggesting overlapping neuromodulatory roles .

Urodilatin (Renal Natriuretic Peptide)

Urodilatin, a renal-specific ANP derivative, shares structural homology with rANP but contains four additional N-terminal amino acids. It acts locally in the kidney to enhance sodium excretion without systemic hypotensive effects, distinguishing it from circulating ANP .

Key Research Findings

Receptor Binding and Signaling

- NPR-A Activation : ANP and BNP bind NPR-A with high affinity, whereas CNP preferentially activates NPR-B . NPR-C, a clearance receptor, modulates peptide degradation .

- Lipid Metabolism : ANP inhibits PPARγ/LXRα signaling, reducing ABCA1/ABCG1-mediated cholesterol efflux by 40–60% in HDP models .

- Cardioprotection : In rat heart failure models, ANP mRNA and plasma levels correlate inversely with ejection fraction, highlighting its role as a biomarker .

Functional Overlap and Distinctions

Clinical and Therapeutic Implications

- Heart Failure: ANP and BNP are elevated in volume overload, but BNP has a longer half-life, making it a superior diagnostic marker .

- Lipid Disorders : ANP’s suppression of HDL-C via PPARγ/LXRα suggests therapeutic targeting in dyslipidemia .

- Renal Modulation : Urodilatin’s localized action offers a template for developing renal-specific diuretics without systemic side effects .

Preparation Methods

Homogenization and Initial Processing

Rat atrial tissue is the primary source of ANP due to its high peptide concentration in secretory granules. Fresh atria from Sprague-Dawley rats are homogenized in cold acidic buffers (e.g., 4% acetic acid) to solubilize peptides while inhibiting proteases. For example, Thibault et al. (1984) homogenized 600 rat atria in 5.7 M HCl, followed by centrifugation to remove cellular debris. The supernatant is then subjected to sequential filtration through nylon mesh (100 µm) to isolate cardiomyocytes.

Key Parameters:

Plasma Extraction for Circulating ANP

Circulating ANP can be isolated from rat plasma using immunoaffinity chromatography. Morphine-treated rats exhibit elevated ANP levels, facilitating extraction. Plasma is acidified with 4% acetic acid and applied to C18 cartridges for solid-phase extraction. Elution with ethanol-acetic acid (86% ethanol, 0.1% acetic acid) yields ~1.3 µg immunoreactive ANP per 0.5 mL plasma.

Chromatographic Purification Strategies

Gel Filtration and Ion-Exchange Chromatography

Initial purification often employs gel filtration (Sephadex G-50 or G-75) to separate ANP from higher-molecular-weight proteins. For instance, Seidah et al. (1984) achieved a 2700-fold purification using Sephadex G-50, resolving ANP into four isoforms: ANP-(1–33), ANP-(2–33), ANP-(3–33), and ANP-(8–33). Subsequent ion-exchange chromatography (e.g., DEAE-Sephacel) further refines the isolate based on charge differences.

Table 1: ANP Isoforms Isolated via Gel Filtration

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with C18 columns is the gold standard for final purification. Using a gradient of acetonitrile (10–60%) in 0.1% trifluoroacetic acid, ANP isoforms are resolved with >95% purity. Schenk et al. (1987) reported a dissociation constant () of M for HPLC-purified ANP binding to vascular receptors.

Chemical Synthesis of ANP

Solid-Phase Peptide Synthesis (SPPS)

The 24- or 33-amino-acid forms of ANP are synthesized via SPPS using Boc or Fmoc chemistry. For example, the 24-residue ANP (Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn) is assembled on a Merrifield resin, with disulfide bonds (Cys–Cys) formed via air oxidation.

Table 2: Synthetic ANP Activity Comparison

Peptide Modifications

Synthetic ANP analogs with D-amino acids or PEGylation exhibit prolonged half-lives. For instance, substituting Arg with D-Arg reduces proteolytic cleavage by renal endopeptidases.

Recombinant Production in Cell Culture

ProANP Expression in AtT20 Cells

Rat proANP cDNA (151 amino acids) is transfected into AtT20 mouse pituitary cells using lipofectamine. Clones secreting proANP are selected via G418 resistance, yielding 50–100 ng/mL of proANP in conditioned media. Immunoenzymatic assays confirm intact Nt-proANP and mature αANP.

Stimulated ANP Secretion in Primary Cultures

Cultured neonatal rat atrial myocytes secrete ANP upon stimulation with endothelin ( M) or phorbol esters (e.g., TPA, M). Protein kinase C activation increases ANP mRNA by 296% within 24 hours.

Validation and Bioactivity Testing

Radioimmunoassay (RIA)

125I-labeled ANP competes with purified samples for anti-ANP antibodies. The IC₅₀ for ANP-(1–28) is 12 pg/tube, with cross-reactivity <0.1% for BNP or CNP.

Q & A

Q. What role does ANP play in embryonic development of rat cardiovascular systems?

- Answer : ANP/NPR-A signaling regulates:

- Cardiomyocyte proliferation : ANP accelerates embryonic cardiomyocyte growth via cGMP .

- Vascular development : NPR-B activation by CNP (not ANP) is critical for angiogenesis .

- Models : Ex vivo embryonic heart cultures assess ANP's mitogenic effects using BrdU incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.